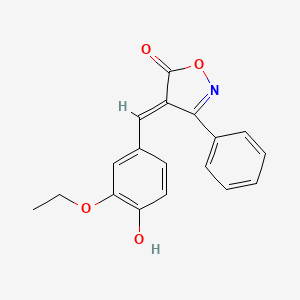

![molecular formula C19H28N4O3 B5591823 4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)

4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine is a molecule that likely exhibits significant biological activity, given its structural components. These include an imidazole ring, known for its presence in biologically active molecules; a tetrahydrofuran moiety, which is often seen in natural products; and piperidine rings, common in pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds typically involves complex organic reactions. For instance, derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have been prepared showcasing the intricate steps involved in assembling molecules with both imidazole and piperidine functionalities (Trabanco et al., 2007). These methodologies might be adaptable for synthesizing the compound , utilizing selective functionalization and coupling reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine has been elucidated through techniques like X-ray diffraction, showcasing how the arrangement of atoms and functional groups contributes to their chemical properties and reactivity patterns. For example, studies on related imidazole derivatives provide insights into their crystal and molecular structure, offering a basis for understanding the structural characteristics of the target compound (Naveen et al., 2015).

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Ligands

4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, demonstrating potential applications in the treatment of Parkinson's disease (Wright et al., 1999).

Chemical Synthesis and Drug Design

The compound has been mentioned in the context of pharmaceutical patent analyses, indicating its relevance in the development of new drugs, specifically as alpha-subtype selective 5-HT-1D receptor agonists for treating migraines (Habernickel, 2001).

Muscarinic Receptor Agonists

Research into furanyl and oxazolyl N-substituted imidazoline salts, which are related to the compound of interest, has explored their potential as agonists of M1 muscarinic receptors, showcasing the compound's relevance in neurological and cognitive disorders (Aguado et al., 2007).

Radiopharmaceuticals

The compound's imidazole moiety has been utilized in the synthesis of bis(heteroaryl)piperazines labeled with carbon-14, contributing to research in radiopharmaceuticals and diagnostic imaging (Arjomandi et al., 2011).

Chemistry and Biochemistry

Its derivatives have been synthesized and evaluated for various biochemical applications, including as ligands for different types of receptors and in the synthesis of novel organic compounds, indicating the compound's versatility and potential in drug development and chemical research (Perregaard et al., 1992; Goli-Garmroodi et al., 2015).

Eigenschaften

IUPAC Name |

[4-(1H-imidazol-2-yl)piperidin-1-yl]-[1-(oxolane-2-carbonyl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3/c24-18(22-9-3-14(4-10-22)17-20-7-8-21-17)15-5-11-23(12-6-15)19(25)16-2-1-13-26-16/h7-8,14-16H,1-6,9-13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPILSAZRDBJFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC(CC2)C(=O)N3CCC(CC3)C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)

![({5-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5591750.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5591760.png)

![methyl 4-[2-cyano-2-(phenylsulfonyl)vinyl]benzoate](/img/structure/B5591762.png)

![[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5591775.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)

![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)